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Compound of Interest

Compound Name: 2-Chloro-4-methoxybenzonitrile

Cat. No.: B160724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the

compound 2-Chloro-4-methoxybenzonitrile (CAS No. 127666-99-3, Molecular Formula:

C₈H₆ClNO). The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering valuable insights for its identification, characterization, and

application in research and development.

Core Spectral Data
The following tables summarize the key spectral information obtained for 2-Chloro-4-
methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum: A certificate of analysis has confirmed that the ¹H NMR spectrum is

consistent with the structure of 2-Chloro-4-methoxybenzonitrile.[1] While the detailed

spectrum is not publicly available, the expected signals would correspond to the aromatic

protons and the methoxy group protons, with their chemical shifts and splitting patterns dictated

by the substitution pattern on the benzene ring.

¹³C NMR Spectrum: Similar to the proton NMR, detailed experimental ¹³C NMR data is not

readily available in public domains. However, based on the structure, characteristic peaks for

the aromatic carbons, the nitrile carbon, and the methoxy carbon would be expected.
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Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloro-4-methoxybenzonitrile would exhibit characteristic absorption

bands corresponding to its functional groups. While a specific spectrum for this compound is

not provided in the search results, typical vibrational frequencies for the functional groups

present are well-established.

Functional Group Expected Absorption Range (cm⁻¹)

C≡N (Nitrile) 2240 - 2220 (for aromatic nitriles)

C-O (Aromatic Ether)
1275 - 1200 (asymmetric stretch), 1075 - 1020

(symmetric stretch)

C-Cl (Aryl Chloride) 1100 - 1000

C=C (Aromatic) 1600 - 1450

C-H (Aromatic) 3100 - 3000

C-H (Methoxy) 2950 - 2850

Mass Spectrometry (MS)
Mass spectrometry data for 2-Chloro-4-methoxybenzonitrile would provide information about

its molecular weight and fragmentation pattern. The molecular weight of 2-Chloro-4-
methoxybenzonitrile is 167.59 g/mol . The mass spectrum would be expected to show a

molecular ion peak (M⁺) at m/z 167, along with an isotope peak (M+2) at m/z 169 due to the

presence of the chlorine-37 isotope. Common fragmentation pathways would likely involve the

loss of the chloro, methoxy, or nitrile groups.

Experimental Protocols
Detailed experimental protocols for the acquisition of the spectral data for this specific

compound are not publicly documented. However, the following provides a general overview of

the methodologies typically employed for the analysis of similar aromatic compounds.

NMR Spectroscopy
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Sample Preparation: A few milligrams of the solid sample are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64 scans are typically sufficient.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due

to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard,

typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 2-Chloro-4-methoxybenzonitrile, the KBr

pellet method is common. A small amount of the sample is finely ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total

Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Parameters:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹ is standard for routine analysis.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Data Processing: A background spectrum (of the KBr pellet or empty ATR crystal) is recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via direct infusion or coupled with a

chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).

Ionization Method: Electron Ionization (EI) is a common technique for small, volatile

molecules and would likely be suitable for this compound. Electrospray Ionization (ESI) could

also be used, particularly with LC-MS.

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight

(TOF), or ion trap.

Parameters:

Ionization Energy (for EI): Typically 70 eV.

Mass Range: Scanned over a range that includes the expected molecular weight (e.g.,

m/z 50-300).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and major fragment ions.

Logical Workflow of Spectral Data Acquisition and
Analysis
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The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 2-Chloro-4-methoxybenzonitrile.

Spectral Analysis Workflow for 2-Chloro-4-methoxybenzonitrile
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Caption: Workflow of spectral data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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